molecular formula C10H12O3 B1333522 2-Hydroxy-4-propoxy-benzaldehyde CAS No. 63667-47-0

2-Hydroxy-4-propoxy-benzaldehyde

Cat. No.: B1333522
CAS No.: 63667-47-0
M. Wt: 180.2 g/mol
InChI Key: SNKNJTBBHBHXLY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is used in various fields, including proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde can be achieved through the alkylation of 2,4-dihydroxybenzaldehyde with propyl bromide or iodide. This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-propoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of biofilms by interfering with the expression of virulence genes in bacteria . The compound’s hydroxy and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.

Properties

IUPAC Name

2-hydroxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNJTBBHBHXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368482
Record name 2-Hydroxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63667-47-0
Record name 2-Hydroxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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